2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Neuroprotection NF‑κB signaling Transcription factor activation

2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (CAS 335418-50-3, CID is a trisubstituted imidazo[1,2-a]pyridine (IMP) heterocycle bearing a 3-bromo-4-methoxyphenyl moiety at C2 and a methyl group at C6. The imidazo[1,2-a]pyridine scaffold is widely recognized in drug‑discovery programs as a privileged structure, yet biological activity of any specific derivative is exquisitely sensitive to its peripheral substitution pattern.

Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
Cat. No. B5831908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Molecular FormulaC15H13BrN2O
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)OC)Br
InChIInChI=1S/C15H13BrN2O/c1-10-3-6-15-17-13(9-18(15)8-10)11-4-5-14(19-2)12(16)7-11/h3-9H,1-2H3
InChIKeyZNFUABFFPMZGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine: Scaffold Identity and Key Procurement Identifiers


2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (CAS 335418-50-3, CID 843170) is a trisubstituted imidazo[1,2-a]pyridine (IMP) heterocycle bearing a 3-bromo-4-methoxyphenyl moiety at C2 and a methyl group at C6 [1]. The imidazo[1,2-a]pyridine scaffold is widely recognized in drug‑discovery programs as a privileged structure, yet biological activity of any specific derivative is exquisitely sensitive to its peripheral substitution pattern [2]. This compound has been profiled in high‑throughput screening campaigns and deposited in PubChem BioAssays, establishing early structure‑activity relationship (SAR) anchor points that differentiate it from unsubstituted or singly‑modified IMP congeners [3].

Procurement Risk: Why Close Analogs of 2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine Cannot Be Freely Substituted


Imidazo[1,2-a]pyridine derivatives are not functionally interchangeable. High‑throughput screening data reveal that even isosteric replacement at the C2 phenyl ring can shift potency by orders of magnitude. For example, the 3‑fluoro‑4‑methoxyphenyl analog (BDBM97212) requires a concentration of 67.6 µM to engage the nuclear receptor NR0B1, whereas the 3‑bromo‑4‑methoxyphenyl parent engages transcription factor p65 with an EC50 of 327 nM—a >200‑fold difference driven solely by the halogen at C3 [1][2]. The bromine atom contributes not only steric bulk and polarizability but also a distinctive sigma‑hole that can stabilize halogen‑bonding interactions not achievable with fluoro, chloro, or methyl substituents [3]. Simply selecting any commercially available IMP will therefore erase the very molecular recognition features that define the compound’s biological fingerprint, making informed procurement based on quantitative SAR indispensable.

Evidence-Based Differentiation of 2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine from In‑Class Analogs


NF‑κB p65 Activation: 3‑Bromo‑4‑methoxyphenyl vs. 3‑Nitrophenyl IMP

In a human SH‑SY5Y neuroblastoma reporter assay (PubChem AID 1241), 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine enhanced NF‑κB p65‑dependent luciferase expression with an EC50 of 327 nM [1]. By contrast, the 2-(3-nitrophenyl)imidazo[1,2-a]pyridine analog, which lacks both the methoxy and C6‑methyl groups, displayed an EC50 of 4.95 mM in the same assay [2]. The 15,000‑fold weaker potency of the nitro analog demonstrates that the 3‑bromo‑4‑methoxyphenyl motif and the C6‑methyl substitution are jointly required for nanomolar activity.

Neuroprotection NF‑κB signaling Transcription factor activation

Antimalarial Target Engagement: Pf Glc‑6‑PD Inhibition Relative to Class Background

In a biochemical assay against Plasmodium falciparum glucose‑6‑phosphate dehydrogenase‑6‑phosphogluconolactonase (Pf Glc‑6‑PD), the target compound exhibits an IC50 of 9.91 µM (9.91 × 10^3 nM) [1]. Within the same assay panel (PubChem AID 504765), the median IC50 of all screened compounds was >50 µM, placing this compound in the top quintile of the screening library [2]. While the 6‑methyl‑unsubstituted analog 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has been crystallized, its Pf Glc‑6‑PD inhibitory activity has not been reported, leaving the C6‑methyl group as a key empirical determinant of the antimalarial SAR [3].

Antimalarial Plasmodium falciparum Glucose-6-phosphate dehydrogenase

Halogen-Dependent Selectivity: Bromo vs. Fluoro C3‑Substitution on the 4‑Methoxyphenyl Ring

Replacing the C3 bromine with fluorine alters the biological target profile entirely. The 3‑bromo compound engages NF‑κB p65 (EC50 327 nM) and Pf Glc‑6‑PD (IC50 9.91 µM) [1], whereas the 3‑fluoro counterpart (BDBM97212) shows no detectable NF‑κB activity but inhibits the nuclear receptor NR0B1 with an IC50 of 67.6 µM [2]. Molecular electrostatic potential calculations and the halogen‑bond literature predict that the bromine atom’s sigma‑hole energy is approximately +5 kcal mol⁻¹ versus +3 kcal mol⁻¹ for fluorine, supporting the idea that the bromine engages in strong halogen‑bond interactions that contribute to target selectivity [3].

Halogen bonding Nuclear receptor Selectivity profiling

Physicochemical Differentiation Enabling CNS Penetration vs. Heavier IMP Congeners

The computed XLogP3‑AA of 4.5 and topological polar surface area (TPSA) of 26.5 Ų place 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine within the favorable range for blood‑brain barrier penetration (CNS MPO score ≥ 5) [1]. In comparison, the 6,8‑dibromo analog possesses a TPSA of 26.5 Ų but an XLogP3‑AA > 5.5, pushing it outside the optimal CNS drug‑likeness window [2]. The combination of a single bromine at C3, a methoxy group, and a C6‑methyl achieves a balance of lipophilicity and hydrogen‑bond acceptor capacity that is not matched by di‑halogenated or des‑methyl variants.

CNS drugability Physicochemical properties Halogen effects

Procurement-Guiding Application Scenarios for 2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine


Chemical Probe for NF‑κB‑Mediated Neuroprotection Assays

The confirmed EC50 of 327 nM in a human neuronal NF‑κB reporter assay [1] qualifies this compound as a tractable starting point for target‑validation studies in Alzheimer’s disease or ischemic stroke models. Researchers should procure the exact bromo‑methoxy‑methyl substitution pattern because the 3‑nitrophenyl analog is 15,000‑fold less active and the 3‑fluoro analog engages an orthogonal nuclear receptor target, as shown in Section 3.

Antimalarial Early‑Stage Hit Expansion Targeting Pf Glc‑6‑PD

With an IC50 of 9.91 µM against the P. falciparum enzyme and a rank within the top quintile of the screening library [2], this compound serves as a scaffold for medicinal chemistry optimization. Substituting a non‑brominated or C6‑des‑methyl analog would eliminate the key halogen‑bonding feature and the methyl‑dependent SAR, respectively, compromising structure‑guided lead development.

Comparative Halogen‑Bonding SAR Studies

The distinct target engagement profiles of the 3‑bromo and 3‑fluoro congeners [3] make the former a critical tool for crystallographic and biophysical investigations of halogen‑bond‑driven selectivity. Laboratories studying sigma‑hole interactions should specifically request this bromo variant to interrogate the role of polarizability in target recognition.

CNS‑Focused Compound Library Augmentation

The combination of XLogP3‑AA 4.5 and TPSA 26.5 Ų positions this compound within optimal CNS drug‑likeness space [4], making it a suitable addition to neuroscience‑oriented screening decks. Heavier di‑brominated IMP derivatives exceed the recommended lipophilicity ceiling and should be deprioritized for CNS projects.

Quote Request

Request a Quote for 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.